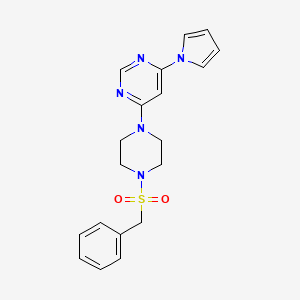

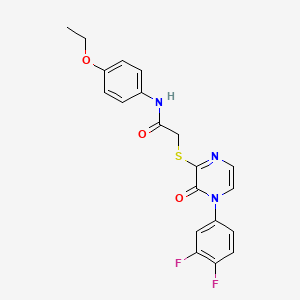

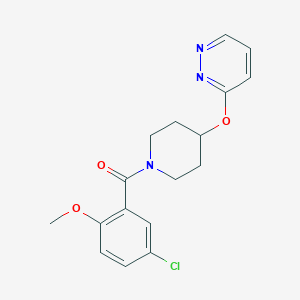

4-(4-(苯甲酰磺酰基)哌嗪-1-基)-6-(1H-吡咯-1-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and piperazine rings, and the attachment of the benzylsulfonyl and 1H-pyrrol-1-yl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyrimidine and piperazine rings, as well as the benzylsulfonyl and 1H-pyrrol-1-yl groups, could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .科学研究应用

抗增殖活性

化合物4-(4-(苯甲酰磺酰基)哌嗪-1-基)-6-(1H-吡咯-1-基)嘧啶属于一类已被探索其对各种人类癌细胞系潜在抗增殖作用的物质。例如,类似结构的衍生物已显示出抑制癌细胞增殖的有希望的活性,表明在癌症研究和治疗中具有潜在的应用。值得注意的是,一些化合物对诸如K562、Colo-205、MDA-MB 231和IMR-32等细胞系表现出显着的活性,表明对化学结构的修饰可以产生有效的抗癌剂(L. Mallesha 等人,2012)。

抗菌活性

4-(4-(苯甲酰磺酰基)哌嗪-1-基)-6-(1H-吡咯-1-基)嘧啶的结构框架已被用于开发具有显着抗菌特性的化合物。已合成含有苯磺酰基部分的新系列,对一系列细菌和真菌表现出增强的活性,甚至超过一些参比药物的疗效。这突出了该化合物在开发新的抗菌剂中的潜力,特别是在解决耐药菌株方面(Amani M. R. Alsaedi 等人,2019)。

结合亲和力和受体拮抗作用

涉及4-(4-(苯甲酰磺酰基)哌嗪-1-基)-6-(1H-吡咯-1-基)嘧啶衍生物的另一个重要的研究领域集中于它们对特定受体的结合亲和力,例如A2B腺苷受体。某些衍生物已被确定为有效的拮抗剂,对A2B受体表现出高亲和力和选择性。这表明在治疗调节腺苷受体活性有益的疾病(如炎症性或心血管疾病)中具有潜在的治疗应用(Cristina Esteve 等人,2006)。

除草剂应用

此外,具有类似结构基序的化合物已在农业中作为除草剂得到应用。对除草剂磺酰脲的新嘧啶和三嗪中间体的研究已导致开发出在棉花和小麦等作物中表现出选择性出苗后除草活性的化合物。这强调了化学框架在促进农业化学品开发中的多功能性,为有效的杂草管理提供了工具(G. Hamprecht 等人,1999)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c25-27(26,15-17-6-2-1-3-7-17)24-12-10-23(11-13-24)19-14-18(20-16-21-19)22-8-4-5-9-22/h1-9,14,16H,10-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAZPIKUILCYAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2383090.png)

![8-phenyl-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383094.png)

![methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2383100.png)

![3-[[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2383106.png)

![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2383108.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2383109.png)